1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
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Overview
Description
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one is a chemical compound with the molecular formula C10H8N2OS3 and a molecular weight of 268.38 g/mol This compound features a phenyl group attached to an ethanone moiety, which is further linked to a thiadiazole ring containing sulfanyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, suggesting a potential for diverse biological activities .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, given the presence of sulfanyl groups .
Biochemical Pathways
Other thiadiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
The compound’s molecular weight (26838) suggests it may have suitable properties for oral bioavailability .
Result of Action
Compounds with similar structures have shown significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Cellular Effects
It is suggested that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This indicates that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Based on the known properties of 1,3,4-thiadiazole derivatives, it is possible that this compound exerts its effects at the molecular level by disrupting processes related to DNA replication . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one involves several steps. One common synthetic route includes the reaction of phenacyl bromide with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Comparison with Similar Compounds
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one: This compound has a methyl group instead of a sulfanyl group, which may result in different chemical and biological properties.
1-Phenyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one:
1-Phenyl-2-[(5-nitro-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one: The nitro group introduces different electronic effects, potentially enhancing the compound’s antimicrobial activity.
These comparisons highlight the uniqueness of this compound, particularly its sulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJNAUVYSCCTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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